molecular formula C10H11N3O B13059580 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

Cat. No.: B13059580
M. Wt: 189.21 g/mol
InChI Key: KMZFGKZWJIEOLF-UHFFFAOYSA-N
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Description

3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol is a heterocyclic compound featuring a phenol moiety linked via a methylene bridge to a 3-amino-substituted pyrazole ring. The amino and hydroxyl groups confer hydrogen-bonding capabilities, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-[(3-aminopyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H11N3O/c11-10-4-5-13(12-10)7-8-2-1-3-9(14)6-8/h1-6,14H,7H2,(H2,11,12)

InChI Key

KMZFGKZWJIEOLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for preparing this compound. One common method involves the condensation of 3-aminophenol with an appropriate pyrazole aldehyde or ketone. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Catalysts, solvents, and reaction conditions play crucial roles in large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions:

    Oxidation: It may be oxidized to form quinone-like structures.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various alkylating agents or acyl chlorides.

Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield quinones, while reduction leads to amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of aminopyrazole derivatives, including 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol, as effective antimicrobial agents. For instance, compounds with similar structures have demonstrated significant activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves targeting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication and survival.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Research indicates that certain pyrazole derivatives can influence glial inflammation in neurodegenerative models, suggesting a potential role in treating conditions like Alzheimer’s disease . The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.

Anticancer Potential

Aminopyrazole derivatives have been investigated for their anticancer properties. For example, certain compounds have been identified as potent inhibitors of kinases involved in cancer progression . These inhibitors target specific pathways that are dysregulated in various cancers, including breast and prostate cancer.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol. SAR studies have revealed that modifications to the pyrazole ring or the phenolic moiety can significantly enhance biological activity. For instance, substituents at specific positions on the aromatic ring have been linked to improved potency against tumor cell lines .

Modification Effect on Activity
Substituent at position 4Increased antimicrobial activity
Methylation of amino groupEnhanced anti-inflammatory properties
Halogen substitutionImproved anticancer efficacy

Preclinical Studies on Anticancer Activity

A study evaluated the anticancer effects of a series of aminopyrazole derivatives, including 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol, against various tumor cell lines. The results indicated that these compounds exhibited significant cytotoxicity and were able to induce apoptosis in cancer cells .

Clinical Implications in Inflammatory Diseases

In a clinical setting, a derivative was tested for its efficacy in patients with chronic inflammatory diseases. The results showed a marked reduction in inflammatory markers and improved patient outcomes compared to standard treatments . This highlights the therapeutic potential of aminopyrazole derivatives in managing inflammatory conditions.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Substitution Patterns and Isomerism

  • Positional Isomerism: The compound 2-(3-Amino-1H-pyrazol-5-yl)phenol (CAS 10523-64-5) is a positional isomer where the pyrazole is attached at the phenol’s 2-position instead of the 3-position. This minor structural difference can significantly alter intermolecular interactions, such as hydrogen bonding and crystal packing, due to steric and electronic effects.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Features
3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol (Target) C₉H₉N₃O 175.19 Amino and hydroxyl groups enhance hydrogen bonding; moderate polarity.
2-(3-Amino-1H-pyrazol-5-yl)phenol C₉H₉N₃O 175.19 Positional isomer; similar polarity but distinct crystal lattice interactions.
3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol C₁₄H₂₀ClN₃O 281.78 Increased lipophilicity due to sec-butyl; potential for membrane permeability.
N-phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine C₁₃H₁₁N₅ 245.27 Pyridinyl group introduces basicity; enhanced solubility in acidic media.

Hydrogen-Banding and Crystallography

The amino and hydroxyl groups in the target compound enable diverse hydrogen-bonding motifs, critical for crystal engineering and supramolecular assembly. Analogous pyrazole-phenol systems often form dimeric or chain-like structures via N–H···O and O–H···N interactions . Bulky substituents (e.g., sec-butyl in ) disrupt these networks, favoring amorphous phases or alternative packing modes.

Biological Activity

3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol, also referred to as 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a hydroxyl group on a phenolic structure. Its molecular formula is C10_{10}H12_{12}N4_{4}O, with a molecular weight of approximately 204.23 g/mol. The structural characteristics enable it to participate in various biological interactions, particularly through hydrogen bonding with target enzymes or receptors.

1. Anticancer Properties

Research indicates that compounds containing pyrazole rings, including 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol, exhibit significant anticancer activity. Studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer lines. For example, derivatives of pyrazole have shown IC50_{50} values in the low micromolar range against breast cancer cell lines (MCF-7) .

Compound Cell Line IC50_{50} (µM)
3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenolMCF-70.08
Other Pyrazole DerivativesVarious0.07 - 0.125

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-α and IL-6. In vitro studies demonstrated that certain derivatives can reduce microglial activation and astrocyte proliferation in response to inflammatory stimuli .

Activity Inhibition (%) at 10 µM
TNF-α61 - 85%
IL-676 - 93%

3. Enzyme Inhibition

The presence of amino and hydroxyl groups allows for effective interactions with various enzymes, making the compound a candidate for enzyme inhibition studies. Notably, it has been investigated as an inhibitor for cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

The biological activity of 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, enhancing binding affinity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in inflammatory and cancer pathways.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, contributing to their protective effects against oxidative stress .

Case Studies

A notable study evaluated the anticancer effects of various pyrazole derivatives on human fibroblast cells and cancer cell lines using MTT assays. The study highlighted that compounds similar to 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol could overcome drug resistance seen in conventional therapies .

Another investigation focused on its anti-inflammatory potential in animal models of inflammation, where it significantly reduced edema and inflammatory markers compared to standard treatments like indomethacin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol, and how can reaction conditions be optimized?

  • Answer: The Mannich reaction is a robust method for synthesizing pyrazole derivatives. For example, reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with amines under reflux in ethanol/acetic acid (7 hours) yields analogous compounds with high purity. Key parameters include molar ratios (e.g., 10 mmol substrate), solvent choice (absolute ethanol), and acid catalysis (glacial acetic acid). Post-reaction purification via silica gel chromatography ensures high yields (up to 98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Answer: Use 1H/13C NMR and IR spectroscopy. Pyrazole protons typically resonate at δ 7–8 ppm (1H NMR), while the phenolic -OH appears as a broad peak (~δ 10 ppm). IR spectra should show N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches. Cross-reference with spectral databases of structurally similar pyrazolines, such as those reported for 1,3,4-thiadiazine derivatives, to validate assignments .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL) is standard. For example, dihedral angles between pyrazole and aromatic rings (e.g., 16.83°–62.90°) and hydrogen-bonding networks (O-H⋯N) can be precisely determined. Refinement protocols include riding models for H-atoms and displacement parameter adjustments .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometry and predict electrostatic potential surfaces. Compare computed NMR/IR spectra with experimental data to validate models. For hydrogen-bonding analysis, use tools like AIM (Atoms in Molecules) to evaluate interaction strengths .

Q. What strategies address discrepancies in reported biological activity data for pyrazole derivatives?

  • Answer: Standardize assays (e.g., MIC for antimicrobial studies) and validate compound purity via HPLC (>95%). For instance, contradictory results in triazole-thiadiazine analogs were resolved by controlling substituent effects and testing against standardized microbial strains .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability or solubility?

  • Answer: Analyze SCXRD data to identify key interactions (e.g., O-H⋯N or C-H⋯O). For example, weak C-H⋯O bonds in pyrazole derivatives form supramolecular chains, enhancing thermal stability. Solubility can be modulated by introducing polar substituents (e.g., -NO2, -OH) to alter lattice energy .

Q. What experimental designs are optimal for studying the compound’s coordination chemistry?

  • Answer: Use pyrazole as a ligand in metal complexes (e.g., with Cu²⁺ or Fe³⁺). Monitor coordination via UV-Vis (d-d transitions) and EPR spectroscopy. For example, azomethine-functionalized pyrazoles form stable complexes with transition metals, as shown in crystallographic studies .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate spectral and crystallographic data with computational models. For example, inconsistent NMR signals may arise from tautomerism; variable-temperature NMR or SCXRD can clarify .
  • Synthesis Optimization: Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity). Response Surface Methodology (RSM) can maximize yield .

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